Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGZVFGRXNSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274098 | |
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-25-1 | |
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Knoevenagel Condensation and Subsequent Functionalization
One of the most common synthetic routes to ethyl 4-(benzo[d]dioxol-5-yl)-4-oxobutanoate involves a Knoevenagel condensation between ethyl acetoacetate derivatives and benzodioxole-substituted aldehydes, followed by oxidation or functional group transformations to introduce the keto group at the 4-position.
Step 1: Knoevenagel Condensation
Ethyl acetoacetate reacts with 3,4-methylenedioxybenzaldehyde under basic or acidic catalysis to form ethyl 4-(benzo[d]dioxol-5-yl)-3-butenoate intermediates. This reaction typically proceeds under mild conditions, often in ethanol or aqueous ethanol, with bases such as piperidine or triethylamine as catalysts.Step 2: Oxidation or Rearrangement
The intermediate undergoes oxidation or rearrangement to yield the 4-oxo derivative. Oxidants such as Oxone or other mild oxidizing agents can be employed to convert the alkene or alcohol intermediates into the ketone functionality at the 4-position.
Direct Acylation and Esterification Routes
Another approach involves the direct acylation of benzodioxole derivatives with ethyl 4-oxobutanoate or its activated derivatives (e.g., acid chlorides or anhydrides). This method requires careful control of reaction conditions to avoid side reactions and typically uses solvents like chloroform or methanol under reflux.
One-Pot Multicomponent Reactions (MCRs)
Recent advances have demonstrated catalyst-free, one-pot multicomponent reactions that can assemble complex molecules including benzodioxole-containing keto esters. These methods use mild conditions, aqueous ethanol as solvent, and proceed at room temperature, offering high atom economy and environmental friendliness.
- For example, a three-component reaction involving barbituric acid derivatives, aromatic aldehydes (including benzodioxole-substituted ones), and other nucleophiles can yield functionalized keto esters after simple workup and purification.
Experimental Conditions and Yields
Detailed Research Findings
Oxidation Step Using Oxone:
In a study by the Royal Society of Chemistry, the oxidation of intermediates to the keto ester was achieved by adding Oxone dropwise to a methanolic solution under ice cooling, followed by stirring at room temperature for 4 hours. The product was isolated by recrystallization from ethanol, yielding a white powder with melting point 165.1–167.7 °C.High-Temperature Esterification:
Another method involved heating the reaction mixture containing benzodioxole derivatives and ethyl 4-oxobutanoate in DMSO and water at 160 °C, resulting in light yellow crystals of the target compound with a melting point of 293.9–295.4 °C and a 50% yield over two steps.One-Pot Synthesis Advantages:
The catalyst-free one-pot synthesis approach offers mild reaction conditions, excellent yields, and avoids the need for chromatographic purification. The reaction proceeds efficiently in aqueous ethanol at ambient temperature, making it suitable for scale-up and green chemistry applications.
Summary and Recommendations
The preparation of ethyl 4-(benzo[d]dioxol-5-yl)-4-oxobutanoate can be effectively achieved through several synthetic routes:
The Knoevenagel condensation followed by oxidation is a classical and reliable method, suitable for laboratories equipped for controlled oxidation reactions.
Direct acylation and esterification require higher temperatures and careful handling but can be useful when starting from specific benzodioxole derivatives.
The one-pot multicomponent reaction method is highly recommended for its simplicity, environmental benefits, and good yields, especially for large-scale or industrial synthesis.
Each method has its own advantages and limitations, and the choice depends on available reagents, equipment, and desired scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores makes it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study evaluating its efficacy against HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) cell lines demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent . The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. In vitro studies have shown that it can protect neuronal cells from β-amyloid-induced toxicity, which is relevant for Alzheimer's disease research . The compound's ability to modulate oxidative stress and inflammation pathways is believed to contribute to its neuroprotective effects.
Agrochemical Applications
The compound also shows promise in agrochemical applications, particularly as a potential herbicide or fungicide. Its structural features may allow it to interact with specific biological targets in pests or pathogens.
Case Study: Herbicidal Activity
In a controlled study, this compound exhibited significant herbicidal activity against several weed species. The application rates and efficacy were evaluated under field conditions, demonstrating its potential as an environmentally friendly alternative to conventional herbicides .
Industrial Applications
Beyond medicinal and agrochemical uses, this compound may find applications in material science and organic synthesis due to its unique chemical structure.
Synthesis of Novel Compounds
This compound can serve as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the modification of various functional groups, facilitating the development of new materials with tailored properties .
Mechanism of Action
The mechanism of action of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The methylenedioxyphenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-((6-(benzo[d][1,3]dioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)butanoate
- Structure: Incorporates a pyridine ring with trifluoromethyl (-CF₃) and cyano (-CN) groups, linked via a thioether bridge to the butanoate ester.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. The pyridine-thioether moiety may influence binding affinity in medicinal chemistry contexts .
- Molecular Weight : C₂₀H₁₅F₃N₂O₅S (452.4 g/mol) vs. C₁₂H₁₂O₅ (236.22 g/mol for the parent compound).
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : A 1,4-dihydropyridine (DHP) derivative with dual ester groups and a branched alkyl chain.
- Key Differences: The DHP core enables redox-active behavior, making it relevant in cardiovascular drug analogs (e.g., nifedipine derivatives).
- Synthesis Yield : 50% under optimized conditions using hexane/EtOAc (4:1) eluent .
Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate
- Structure : Substituted with a dichlorophenyl group instead of the dioxolane ring.
- The absence of the dioxolane ring reduces steric hindrance .
- Molecular Weight : C₁₂H₁₂Cl₂O₃ (275.13 g/mol) .
Functional Group Modifications
Ethyl 4-(3-(Benzyloxy)phenyl)-4-oxobutanoate
4-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic Acid
- Structure : Carboxylic acid derivative with dimethoxyphenyl substitution.
- Key Differences : The free carboxylic acid group enables salt formation, improving aqueous solubility compared to the ethyl ester .
Data Tables
Table 1. Comparative Structural and Physical Properties
Research Findings and Implications
- Synthetic Accessibility : The parent compound’s synthesis is less documented in the provided evidence, whereas analogs like the DHP derivative are prepared via condensation reactions with moderate yields .
- Physicochemical Properties : Chlorinated analogs (e.g., dichlorophenyl derivative) exhibit higher molecular weights and altered solubility profiles, impacting drug-likeness .
Biological Activity
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a methylenedioxyphenyl group attached to a butanoate ester. The synthesis typically involves the esterification of 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoic acid with ethanol, often catalyzed by acids like sulfuric or hydrochloric acid under reflux conditions in organic solvents such as toluene or dichloromethane .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effects on various cancer cell lines, notably breast cancer cells. For instance, compounds derived from similar structures showed IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954) . The differential response in these cell lines suggests that the compound may interact with specific molecular targets involved in cancer proliferation.
The mechanism underlying the anticancer activity appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells. This oxidative stress is linked to the inhibition of cell proliferation and may contribute to apoptosis . Additionally, variations in cellular responses can be attributed to differences in receptor expression profiles among the cell lines tested.
Research Findings and Case Studies
Recent research has provided insights into the biological activity of this compound and related compounds:
| Study | Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|---|
| Study A | MCF-7 | 24.0 | Significant inhibition of proliferation |
| Study B | HCC1954 | 70.0 | High susceptibility to compound effects |
| Study C | CAMA-1 | 0.16 | Notable reduction in cell viability |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, a photochemical organocatalytic approach uses benzo[d][1,3]dioxole derivatives and cyclohexene with a chiral catalyst (e.g., C5) in toluene/hexanes, achieving ~73% yield under optimized conditions . Key factors include solvent polarity, catalyst loading (≥0.02 mmol), and temperature control (25–40°C).
- Data : Yield drops to ≤50% in non-polar solvents (e.g., hexane alone) due to reduced intermediate stabilization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of / NMR (e.g., δ 4.3 ppm for ester -OCH), FT-IR (C=O stretch at 1720–1740 cm), and HRMS (e.g., [M+Na] at m/z 327.0841). X-ray crystallography confirms the spatial arrangement of the benzo[d][1,3]dioxole and oxobutanoate moieties .
Q. What are its primary reactivity patterns in nucleophilic acyl substitution?
- Methodology : The β-keto ester group undergoes nucleophilic attack at the carbonyl carbon. For instance, reactions with amines (e.g., piperidine) in THF at 60°C yield amide derivatives, while Grignard reagents (e.g., MeMgBr) selectively reduce the ketone to alcohols .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Employ biocatalytic asymmetric reduction using engineered E. coli co-expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH). This system reduces the ketone to (S)-4-hydroxybutanoate derivatives with >90% ee in aqueous-organic biphasic systems (e.g., phosphate buffer:ethyl acetate) .
- Data : NADPH regeneration via GDH improves turnover number (TON) by 3.5-fold compared to non-regenerative systems .
Q. What computational models predict its binding affinity to biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the benzo[d][1,3]dioxole moiety as a pharmacophore. Studies suggest strong π-π interactions with tyrosine residues in cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) .
- Contradictions : Some models overestimate affinity due to improper solvation parameterization; experimental validation via SPR is recommended .
Q. How does fluorination at specific positions alter its bioactivity?
- Methodology : Synthesize fluorinated analogs (e.g., 2,4-difluoro or 3,5-difluoro derivatives) via electrophilic fluorination (Selectfluor®) or Suzuki-Miyaura coupling. Fluorine at the 2-position increases metabolic stability (t > 6 h in microsomes) but reduces solubility by 40% .
Q. What role does the benzo[d][1,3]dioxole moiety play in oxidative stress modulation?
- Methodology : In vitro assays (e.g., DPPH radical scavenging) show EC = 12.5 μM, linked to the dioxole’s electron-donating capacity. However, pro-oxidant effects emerge at >50 μM due to quinone formation .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
